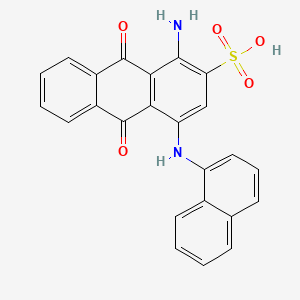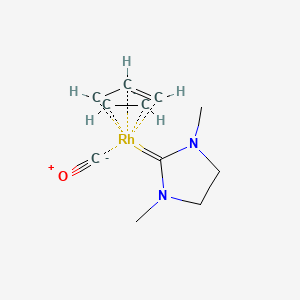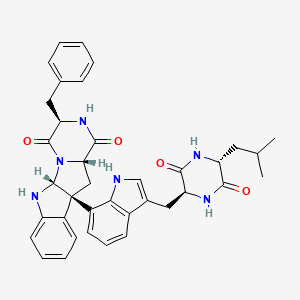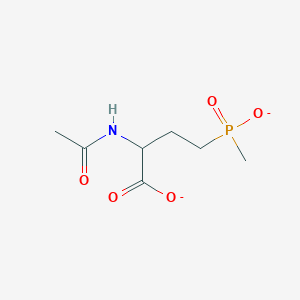
N-acetylphosphinothricin(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetylphosphinothricin(2-) is dianion of N-acetylphosphinothricin obtained by deprotonation of carboxylic acid and phosphinate functions. It is a conjugate base of a N-acetylphosphinothricin.
科学的研究の応用
Production in Transgenic Plants
N-acetylphosphinothricin(2-) (N-Ac-L-PPT) is utilized in transgenic plants to induce male sterility. This non-toxic compound is deacetylated in the tapetum to produce the herbicide L-phosphinothricin (L-PPT), which causes male sterility in plants. This process is important for controlling plant reproduction and breeding practices (Risse, Pühler, & Flaschel, 2005).
Herbicide Resistance in Plants
N-acetylphosphinothricin(2-) is key in developing herbicide resistance in plants. Plants transformed with a gene encoding phosphinothricin-N-acetyltransferase can metabolize the herbicide l-phosphinothricin differently, leading to resistance. This is crucial for agricultural practices, allowing crops to survive herbicide application while weeds are eliminated (Dröge, Broer, & Pühler, 1992).
Application in Transgenic Rice
In transgenic rice, N-acetyl-L-phosphinothricin is used as a negative selection agent. This application is important for developing marker-free transgenic plants and facilitating multiple gene transformations in economically significant monocot species (Byeon & Cho, 2013).
Male Sterility Induction
The use of N-acetyl-L-phosphinothricin in tapetum-specific deacetylation can lead to male sterility in transgenic tobacco plants. This approach is significant for controlled breeding and hybrid seed production in agriculture (Kriete et al., 1996).
Phosphinothricin as a Herbicide
Phosphinothricin, related to N-acetylphosphinothricin(2-), is a potent herbicide used in agriculture. It acts as an inhibitor of glutamine synthetase in plants, causing an accumulation of ammonia that is toxic to plants. Its resistance is conferred through the expression of a gene encoding phosphinothricin acetyltransferase, which detoxifies it through N-acetylation (Kramer et al., 1993).
特性
製品名 |
N-acetylphosphinothricin(2-) |
|---|---|
分子式 |
C7H12NO5P-2 |
分子量 |
221.15 g/mol |
IUPAC名 |
2-acetamido-4-[methyl(oxido)phosphoryl]butanoate |
InChI |
InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13)/p-2 |
InChIキー |
VZVQOWUYAAWBCP-UHFFFAOYSA-L |
正規SMILES |
CC(=O)NC(CCP(=O)(C)[O-])C(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



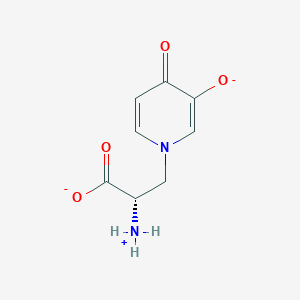
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1263567.png)
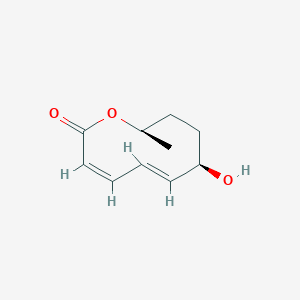
![1-hexadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263575.png)
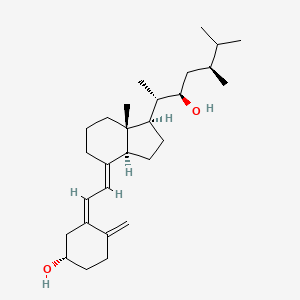
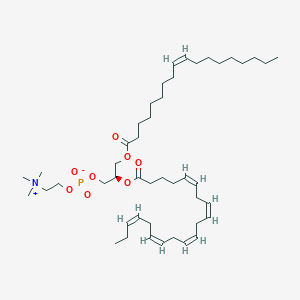
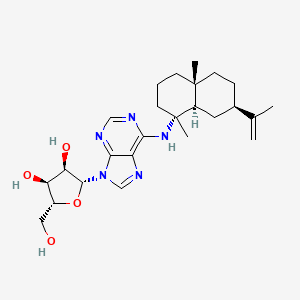
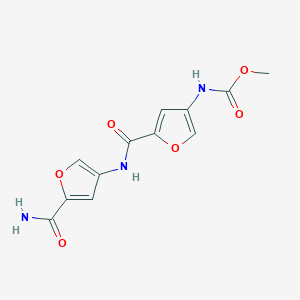
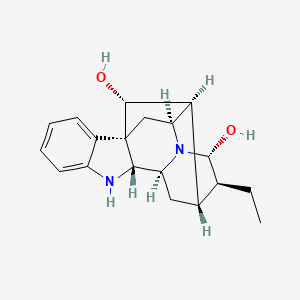

![18-(2-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263587.png)
